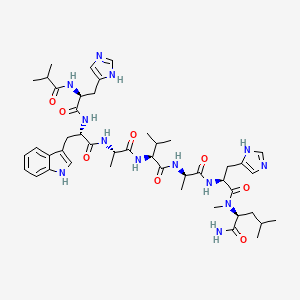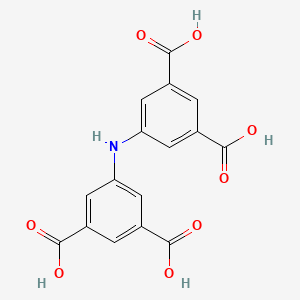
5,5'-Azanediyldiisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Azanediyldiisophthalic acid is an organic compound with the molecular formula C16H11NO8 and a molecular weight of 345.26 g/mol . It is a derivative of isophthalic acid, characterized by the presence of an azanediyl group linking two isophthalic acid moieties. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Azanediyldiisophthalic acid typically involves the reaction of 5-aminoisophthalic acid with an appropriate reagent to introduce the second isophthalic acid moiety. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5,5’-Azanediyldiisophthalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Azanediyldiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-Azanediyldiisophthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-Azanediyldiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, including condensation and cyanosilylation reactions . The molecular targets include metal ions such as cerium, which can enhance the catalytic activity of the compound. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophthalic acid: A precursor to 5,5’-Azanediyldiisophthalic acid, used in the production of polyesters and resins.
Terephthalic acid: Similar in structure but with para-substituted carboxylic acid groups, used in the production of polyethylene terephthalate (PET).
5-Aminoisophthalic acid: Another precursor, used in the synthesis of various derivatives.
Uniqueness
5,5’-Azanediyldiisophthalic acid is unique due to its ability to act as a bifunctional linker in MOFs, providing both carboxylic acid groups for coordination and an azanediyl group for additional functionalization. This dual functionality allows for the creation of more complex and versatile MOFs compared to those synthesized with simpler linkers .
Eigenschaften
Molekularformel |
C16H11NO8 |
|---|---|
Molekulargewicht |
345.26 g/mol |
IUPAC-Name |
5-(3,5-dicarboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H11NO8/c18-13(19)7-1-8(14(20)21)4-11(3-7)17-12-5-9(15(22)23)2-10(6-12)16(24)25/h1-6,17H,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI-Schlüssel |
BWLWZXRBWAAQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


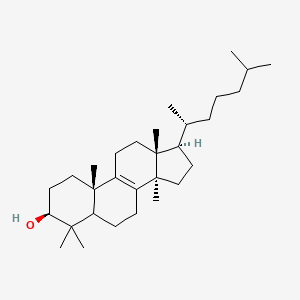
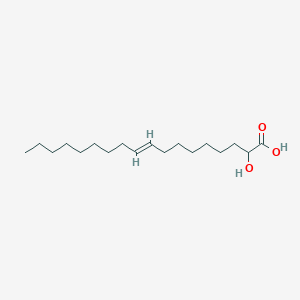
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

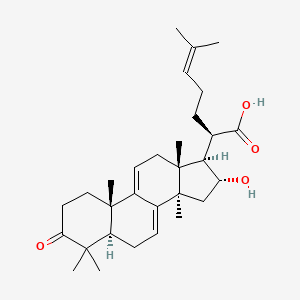


![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

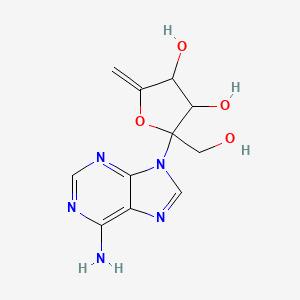
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
